molecular formula C18H18N2O2 B11834568 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 871814-53-8

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B11834568
CAS No.: 871814-53-8
M. Wt: 294.3 g/mol
InChI Key: QIDPEWLCJJBSHW-UHFFFAOYSA-N
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Description

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and functional group modifications. Common reagents used in these reactions include:

  • Aniline derivatives
  • Isatoic anhydride
  • Catalysts such as acids or bases
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation at specific positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

  • Quinazolinone N-oxides
  • Alcohol derivatives
  • Halogenated or alkylated quinazolinones

Scientific Research Applications

Chemistry

In chemistry, 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

Biologically, this compound may exhibit potential as an anti-inflammatory or antimicrobial agent. Research into its biological activity can lead to the development of new therapeutic agents.

Medicine

In medicine, quinazolinone derivatives are explored for their potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. The specific applications of this compound would depend on its biological activity profile.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one
  • 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one
  • 2-Isopropyl-3-(p-tolyl)quinazolin-4(3H)-one

Uniqueness

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of the hydroxy group at the 7-position and the isopropyl group at the 2-position. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

CAS No.

871814-53-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-11(2)17-19-16-10-14(21)8-9-15(16)18(22)20(17)13-6-4-12(3)5-7-13/h4-11,21H,1-3H3

InChI Key

QIDPEWLCJJBSHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)O)N=C2C(C)C

Origin of Product

United States

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